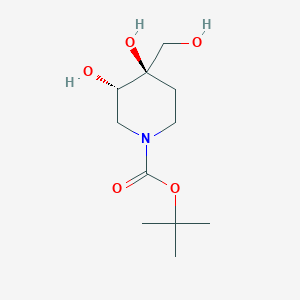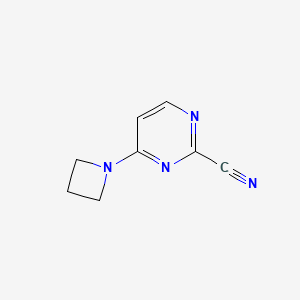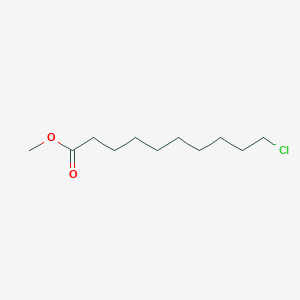
10-Chlorodecanoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-chlorodecanoate is an organic compound with the molecular formula C11H21ClO2. It is a chlorinated ester derived from decanoic acid. This compound is known for its applications in various chemical reactions and industrial processes. It is often used as an intermediate in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Methyl 10-chlorodecanoate can be synthesized through several methods. One common synthetic route involves the esterification of 10-chlorodecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve the chlorination of methyl decanoate. This process can be carried out using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired product yield and purity .
Analyse Chemischer Reaktionen
Methyl 10-chlorodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in methyl 10-chlorodecanoate can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.
Reduction Reactions: The ester group in methyl 10-chlorodecanoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Wissenschaftliche Forschungsanwendungen
Methyl 10-chlorodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving lipid metabolism and enzyme activity. It serves as a substrate for certain enzymes, allowing researchers to investigate biochemical pathways.
Medicine: Methyl 10-chlorodecanoate is explored for its potential therapeutic properties. It is used in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of methyl 10-chlorodecanoate involves its interaction with specific molecular targets. In biological systems, the compound can be metabolized by enzymes such as esterases, leading to the release of 10-chlorodecanoic acid and methanol. The released acid can further participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 10-chlorodecanoate can be compared with other chlorinated esters and fatty acid derivatives:
Methyl 10-chloro-10-oxodecanoate: This compound has an additional keto group, making it more reactive in certain chemical reactions.
Methyl decanoate: Lacks the chlorine atom, resulting in different reactivity and applications.
10-Chlorodecanoic acid: The free acid form of methyl 10-chlorodecanoate, which can be used in similar applications but requires different handling and reaction conditions.
These comparisons highlight the unique properties of methyl 10-chlorodecanoate, such as its reactivity and versatility in various chemical and industrial processes.
Eigenschaften
Molekularformel |
C11H21ClO2 |
|---|---|
Molekulargewicht |
220.73 g/mol |
IUPAC-Name |
methyl 10-chlorodecanoate |
InChI |
InChI=1S/C11H21ClO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |
InChI-Schlüssel |
BNXBNOVIUZIQIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



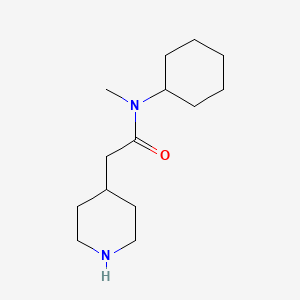
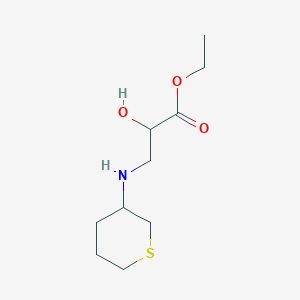
![Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13340499.png)
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid](/img/structure/B13340502.png)
![tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13340506.png)
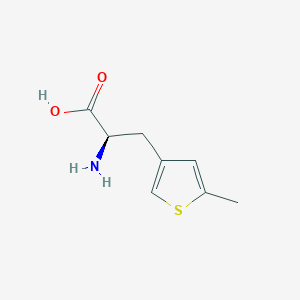
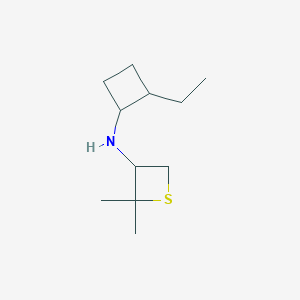
![(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13340518.png)
![2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13340535.png)
